molecular formula C17H29N3O14P2 B1218555 dTDP-4-amino-4,6-dideoxy-5-C-methyl-L-mannose

dTDP-4-amino-4,6-dideoxy-5-C-methyl-L-mannose

Cat. No. B1218555
M. Wt: 561.4 g/mol
InChI Key: AWPOZYVMSZJRAL-JPIQNSJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DTDP-4-amino-4,6-dideoxy-5-C-methyl-L-mannose is a pyrimidine nucleotide-sugar.

Scientific Research Applications

Biosynthesis Pathways in Bacteria

dTDP-4-amino-4,6-dideoxy-5-C-methyl-L-mannose plays a role in the biosynthesis of unusual deoxyamino sugars in bacteria. These sugars are components of lipopolysaccharide O-antigens and glycoproteins. One study focused on the enzyme QdtB from Thermoanaerobacterium thermosaccharolyticum E207-71, a PLP-dependent aminotransferase, which catalyzes a key step in the production of dTDP-linked sugars (Thoden et al., 2009). Another study elaborated on the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose in the same organism, highlighting a pathway similar to that of dTDP-alpha-D-Fucp3NAc (dTDP-3-acetamido-3,6-dideoxy-alpha-D-galactose) biosynthesis in Aneurinibacillus thermoaerophilus (Pföstl et al., 2008).

Engineering of E. coli for Glycoside Synthesis

Research has been conducted on engineering Escherichia coli to produce various dTDP-sugars, including dTDP-4-amino-4,6-dideoxy-D-galactose and dTDP-3-amino-3,6-dideoxy-D-galactose, which are related to dTDP-4-amino-4,6-dideoxy-5-C-methyl-L-mannose. These sugars were then conjugated to flavonoids like quercetin and kaempferol, creating novel compounds with potential biological activities (Pandey et al., 2015).

Structural Analysis of Sugar-Modifying Enzymes

The molecular structure of enzymes involved in the biosynthesis of dTDP-linked sugars has been a subject of study. For example, the enzyme TylM1 from Streptomyces fradiae, involved in the dimethylation of d-mycaminose, a dideoxy sugar attached to the antibiotic tylosin, was analyzed (Carney & Holden, 2011). Another study investigated QdtC, an N-acetyltransferase critical in the biosynthesis of 3-Acetamido-3,6-dideoxy-alpha-D-glucose (Thoden et al., 2009).

properties

Product Name

dTDP-4-amino-4,6-dideoxy-5-C-methyl-L-mannose

Molecular Formula

C17H29N3O14P2

Molecular Weight

561.4 g/mol

IUPAC Name

[(2R,3R,4R,5S)-5-amino-3,4-dihydroxy-6,6-dimethyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C17H29N3O14P2/c1-7-5-20(16(25)19-14(7)24)10-4-8(21)9(31-10)6-30-35(26,27)34-36(28,29)33-15-12(23)11(22)13(18)17(2,3)32-15/h5,8-13,15,21-23H,4,6,18H2,1-3H3,(H,26,27)(H,28,29)(H,19,24,25)/t8-,9+,10+,11-,12+,13-,15+/m0/s1

InChI Key

AWPOZYVMSZJRAL-JPIQNSJLSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@@H]([C@@H](C(O3)(C)C)N)O)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)(C)C)N)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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